molecular formula C9H9N3O2 B8020629 Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate

Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate

Cat. No.: B8020629
M. Wt: 191.19 g/mol
InChI Key: DIXRQIFLKLDYGR-UHFFFAOYSA-N
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Description

Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as halogenated compounds and transition metals, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of kinase inhibitors and other pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate can be compared with other pyrrolopyrimidine derivatives, such as:

Properties

IUPAC Name

ethyl 5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)6-3-11-7-4-10-5-12-8(6)7/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXRQIFLKLDYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CN=CN=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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